molecular formula C12H13N3O2 B1301090 3-(4,6-Dimethoxypyrimidin-2-yl)aniline CAS No. 387350-84-7

3-(4,6-Dimethoxypyrimidin-2-yl)aniline

Cat. No.: B1301090
CAS No.: 387350-84-7
M. Wt: 231.25 g/mol
InChI Key: YCGDDKMRPBCYRW-UHFFFAOYSA-N
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Description

3-(4,6-Dimethoxypyrimidin-2-yl)aniline is a chemical compound with the molecular formula C12H13N3O2 and a molecular weight of 231.26 g/mol It is characterized by the presence of a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and an aniline group at position 2

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(4,6-Dimethoxypyrimidin-2-yl)aniline plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can bind to specific enzymes, altering their catalytic activity. It may also interact with proteins involved in signal transduction pathways, affecting cellular responses to external stimuli . The nature of these interactions is often characterized by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of this compound to its target molecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in cellular behavior such as proliferation, differentiation, or apoptosis . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering the metabolic state of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Alternatively, it may activate enzymes by inducing conformational changes that enhance their catalytic efficiency . Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound remains stable under specific conditions, maintaining its activity over extended periods . It may degrade under certain conditions, leading to a loss of activity and potential changes in its effects on cells . Long-term exposure to this compound can result in sustained alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular behavior . Threshold effects have been observed, where a specific dosage is required to elicit a measurable response . Additionally, high doses of this compound may result in toxic or adverse effects, including cellular damage and apoptosis . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities . The interaction of this compound with metabolic enzymes can influence the overall metabolic state of the cell, affecting processes such as energy production, biosynthesis, and detoxification .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can be transported across cellular membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells . The distribution of this compound within tissues can also affect its activity, as it may preferentially accumulate in certain cell types or compartments .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be directed to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may localize to the mitochondria, affecting mitochondrial function and cellular metabolism .

Preparation Methods

The synthesis of 3-(4,6-Dimethoxypyrimidin-2-yl)aniline typically involves the condensation of 4,6-dimethoxypyrimidine with aniline under specific reaction conditions. One common method includes the use of a base such as sodium bicarbonate in ethanol as the solvent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(4,6-Dimethoxypyrimidin-2-yl)aniline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4,6-Dimethoxypyrimidin-2-yl)aniline is utilized in various scientific research applications, including:

Comparison with Similar Compounds

3-(4,6-Dimethoxypyrimidin-2-yl)aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(4,6-dimethoxypyrimidin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-16-10-7-11(17-2)15-12(14-10)8-4-3-5-9(13)6-8/h3-7H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGDDKMRPBCYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)C2=CC(=CC=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371205
Record name 3-(4,6-Dimethoxypyrimidin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387350-84-7
Record name 3-(4,6-Dimethoxypyrimidin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4,6-Dimethoxypyrimidin-2-yl)aniline
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